molecular formula C14H24N2O4 B7097983 Tert-butyl 2-hydroxy-2-methyl-3-[1-(1,2-oxazol-5-yl)propan-2-ylamino]propanoate

Tert-butyl 2-hydroxy-2-methyl-3-[1-(1,2-oxazol-5-yl)propan-2-ylamino]propanoate

Cat. No.: B7097983
M. Wt: 284.35 g/mol
InChI Key: WDPDXUXBWCUKNO-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-2-methyl-3-[1-(1,2-oxazol-5-yl)propan-2-ylamino]propanoate is a complex organic compound featuring a tert-butyl group, a hydroxy group, and an oxazole ring

Properties

IUPAC Name

tert-butyl 2-hydroxy-2-methyl-3-[1-(1,2-oxazol-5-yl)propan-2-ylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-10(8-11-6-7-16-20-11)15-9-14(5,18)12(17)19-13(2,3)4/h6-7,10,15,18H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPDXUXBWCUKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NO1)NCC(C)(C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-2-methyl-3-[1-(1,2-oxazol-5-yl)propan-2-ylamino]propanoate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 2-hydroxy-2-methylpropanoate with an oxazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring or the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxazole derivatives or tert-butyl derivatives.

Scientific Research Applications

Tert-butyl 2-hydroxy-2-methyl-3-[1-(1,2-oxazol-5-yl)propan-2-ylamino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-2-methyl-3-[1-(1,2-oxazol-5-yl)propan-2-ylamino]propanoate involves its interaction with specific molecular targets. The hydroxy group and the oxazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    Tert-butyl 2-hydroxy-2-methylpropanoate: Lacks the oxazole ring, making it less complex.

    2-Hydroxy-2-methyl-3-[1-(1,2-oxazol-5-yl)propan-2-ylamino]propanoate: Lacks the tert-butyl group, affecting its reactivity and applications.

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